N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an ethylphenyl moiety
Mechanism of Action
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They have been found to inhibit bacterial cell-wall biosynthesis and display cytotoxicity against various human tumor cell lines .
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interact with cancer cells and inhibit their proliferation .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with the biosynthesis of bacterial lipids , which could disrupt essential cellular functions and lead to cell death.
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed by their spectroanalytical data .
Result of Action
The result of the compound’s action would likely be the inhibition of growth in targeted cells. In the case of antimicrobial activity, this could result in the death of bacterial cells . For anticancer activity, this could lead to the inhibition of tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzamide group is then introduced through an amidation reaction, where the thiazole derivative reacts with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and has been studied for its antimicrobial and anticancer activities.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound also contains a thiazole ring and has shown anti-inflammatory and analgesic activities.
Uniqueness
N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl moiety and the dimethoxybenzamide group differentiates it from other thiazole-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-14-5-8-16(9-6-14)23-20(26)12-17-13-30-22(24-17)25-21(27)15-7-10-18(28-2)19(11-15)29-3/h5-11,13H,4,12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOGIZYCHJCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.